molecular formula C6H8N2O2 B8601810 Dimiracetam, (R)- CAS No. 151062-30-5

Dimiracetam, (R)-

Cat. No. B8601810
M. Wt: 140.14 g/mol
InChI Key: XTXXOHPHLNROBN-SCSAIBSYSA-N
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Patent
US08476453B2

Procedure details

A solution of 2.56 g (22.7 mmol) of glycinamide hydrochloride (purity 98%) in 200 ml of water is heated to 95° C. and the pH adjusted to 6.6 with Na2CO3 20% w/v in water. Then ethyl 4-oxobutanoate (purity 97%) (7.60 g, 56.6 mmol) are added dropwise during four hours maintaining the temperature at 95° C. and the pH at 6.6 by automated addition (pHstat) of Na2CO3 20% w/v in water. The solution is stirred at 95° C. for 1.5 hours and then concentrated to a small volume under vacuum. The obtained suspension is treated with 50 ml of isopropanol and the solvent is evaporated at atmospheric pressure. This operation is repeated once again. The residue is diluted with 50 ml of isopropanol and the resulting suspension heated to 60° C. and then filtered. The filtrate is concentrated to about 15 ml, cooled to room temperature and stirring continued for about 2 hours. The white precipitate is collected by suction filtration, washed with 4 ml of isopropanol and dried under vacuum at 60° C. for 12 hours, resulting in 1.8 g of crude dimiracetam (12.8 mmol, 55.5%). Recrystallization from isopropanol (10 volumes) affords 1.6 g (50%) of pure dimiracetam (>99.5% as determined from area % HPLC). Melting point: 154° C.
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55.5%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].C([O-])([O-])=O.[Na+].[Na+].[O:13]=[CH:14][CH2:15][CH2:16][C:17](OCC)=O>O>[CH2:16]1[CH:17]2[NH:6][C:4]([CH2:3][N:2]2[C:14](=[O:13])[CH2:15]1)=[O:5] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
O=CCCC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 95° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume under vacuum
ADDITION
Type
ADDITION
Details
The obtained suspension is treated with 50 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated at atmospheric pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with 50 ml of isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension heated to 60° C.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to about 15 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The white precipitate is collected by suction filtration
WASH
Type
WASH
Details
washed with 4 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1CC(=O)N2C1NC(=O)C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.8 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 55.5%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08476453B2

Procedure details

A solution of 2.56 g (22.7 mmol) of glycinamide hydrochloride (purity 98%) in 200 ml of water is heated to 95° C. and the pH adjusted to 6.6 with Na2CO3 20% w/v in water. Then ethyl 4-oxobutanoate (purity 97%) (7.60 g, 56.6 mmol) are added dropwise during four hours maintaining the temperature at 95° C. and the pH at 6.6 by automated addition (pHstat) of Na2CO3 20% w/v in water. The solution is stirred at 95° C. for 1.5 hours and then concentrated to a small volume under vacuum. The obtained suspension is treated with 50 ml of isopropanol and the solvent is evaporated at atmospheric pressure. This operation is repeated once again. The residue is diluted with 50 ml of isopropanol and the resulting suspension heated to 60° C. and then filtered. The filtrate is concentrated to about 15 ml, cooled to room temperature and stirring continued for about 2 hours. The white precipitate is collected by suction filtration, washed with 4 ml of isopropanol and dried under vacuum at 60° C. for 12 hours, resulting in 1.8 g of crude dimiracetam (12.8 mmol, 55.5%). Recrystallization from isopropanol (10 volumes) affords 1.6 g (50%) of pure dimiracetam (>99.5% as determined from area % HPLC). Melting point: 154° C.
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55.5%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].C([O-])([O-])=O.[Na+].[Na+].[O:13]=[CH:14][CH2:15][CH2:16][C:17](OCC)=O>O>[CH2:16]1[CH:17]2[NH:6][C:4]([CH2:3][N:2]2[C:14](=[O:13])[CH2:15]1)=[O:5] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
O=CCCC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 95° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume under vacuum
ADDITION
Type
ADDITION
Details
The obtained suspension is treated with 50 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated at atmospheric pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with 50 ml of isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension heated to 60° C.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to about 15 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The white precipitate is collected by suction filtration
WASH
Type
WASH
Details
washed with 4 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1CC(=O)N2C1NC(=O)C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.8 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 55.5%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.